3-(1-Sulfamoylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Sulfamoylethyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C8H12N2O4S2. This compound is part of a larger class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Sulfamoylethyl)benzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides derived from thiols through oxidative chlorination, followed by reaction with amines . Another approach involves the use of microwave irradiation to facilitate the direct synthesis from sulfonic acids or their sodium salts .
Industrial Production Methods
Industrial production of sulfonamides often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Sulfamoylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Sulfamoylethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Sulfamoylethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Benzenesulfonamide derivatives: Various derivatives with different pharmacological activities.
Uniqueness
3-(1-Sulfamoylethyl)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit certain carbonic anhydrase enzymes. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C8H12N2O4S2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(1-sulfamoylethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-6(15(9,11)12)7-3-2-4-8(5-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
MCJGJHWNXOKSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.